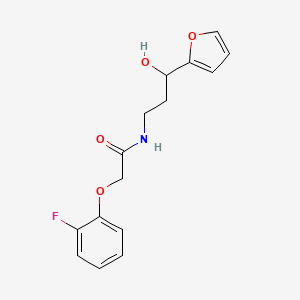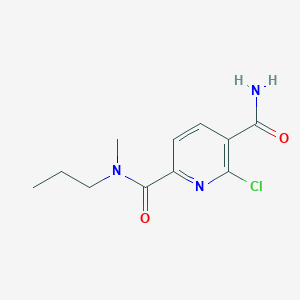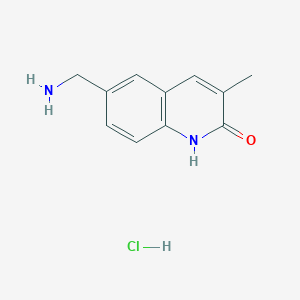
2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various pharmacological and chemical properties. The related compounds in the provided papers include N-hydroxyacetaminophen derivatives, N-phenoxypropylacetamide derivatives, and various substituted acetamides, which have been explored for their potential as antiulcer agents, antibacterial, and antifungal activities, as well as for their unique chemical structures and reactivities .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, including the use of catalysts such as DBU, and starting materials like 3-fluoro-4-cyanophenol or 3,4-Difluoronirobenzene . For instance, the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides was achieved through a one-pot three-component synthesis involving 2-naphthol, aldehydes, and amides . Similarly, the synthesis of N-phenoxypropylacetamide derivatives was performed for the evaluation of antiulcer activity . These methods highlight the potential pathways that could be adapted for the synthesis of "2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide".
Molecular Structure Analysis
The molecular structures of synthesized acetamide derivatives are typically confirmed using various spectroscopic techniques such as IR, UV, MS, 1H NMR, and 13C NMR . These techniques provide detailed information about the molecular framework and substitution patterns of the compounds, which are crucial for understanding their chemical behavior and potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be quite diverse. For example, the N-hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature, indicating a potential for in vivo transformation . The Claisen condensation has been used to synthesize related compounds, demonstrating the versatility of acetamide derivatives in chemical reactions . Additionally, palladium-catalyzed oxidative aminocarbonylation has been employed for the synthesis of furan-2-ylacetamides, which could be relevant for the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The stability of these compounds can vary, as seen with N-hydroxyacetaminophen and its phenolic sulfate conjugate . The presence of fluorine atoms and aromatic systems in the molecules can significantly affect their physical properties, such as solubility and boiling points, as well as their chemical reactivity. The environmental friendliness and straightforward protocols mentioned in the synthesis of related compounds suggest that similar approaches could be taken for the compound of interest .
Scientific Research Applications
Photoreactions in Different Solvents Flutamide, a compound with a similar structure, undergoes distinct photoreactions in acetonitrile and 2-propanol solvents. These reactions are relevant for understanding the behavior of related compounds under UV light exposure. In acetonitrile, flutamide generates phenoxy radicals and nitrogen monoxide, leading to the formation of a nitrophenol derivative. In contrast, in 2-propanol, a photoreduction followed by solvolysis occurs, highlighting the importance of solvent choice in chemical reactions and potentially guiding the synthesis and stabilization of similar compounds like 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide (Watanabe, Fukuyoshi, & Oda, 2015).
Chemoselective Acetylation The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrates the utility of specific acylation techniques. This process, using immobilized lipase, highlights the potential for enzymatic methods in synthesizing and modifying compounds like 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide for therapeutic applications (Magadum & Yadav, 2018).
Synthesis of Novel Compounds Novel acetamides synthesized from 3-fluoro-4-cyanophenol offer insights into the structural characteristics and potential applications of compounds like 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide in pharmaceuticals or material science. These compounds’ synthesis and characterization pave the way for exploring their biological activities and material properties (Man-li, 2008).
Efficient Synthesis Techniques The one-pot synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides showcases an efficient method for creating complex molecules. This technique could be adapted for the synthesis of 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide, offering a straightforward approach to obtaining derivatives with potential pharmacological activities (Raju, Maram, Anitha, & Sreenivasulu, 2022).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c16-11-4-1-2-5-13(11)21-10-15(19)17-8-7-12(18)14-6-3-9-20-14/h1-6,9,12,18H,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKABHEXZAXWTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCC(C2=CC=CO2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime](/img/structure/B2545807.png)
![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)
![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)




![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)


![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)